1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. It is characterized by a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one falls under the category of organic compounds known as nitrogen-containing heterocycles. These compounds are significant in organic chemistry due to their diverse biological activities and roles in drug design.
The synthesis of 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one can be accomplished through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Specific catalysts or solvents may be employed to facilitate the reactions.
The molecular structure of 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one features a bicyclic system consisting of:
This arrangement leads to a three-dimensional conformation that is crucial for its biological activity.
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the fused ring system. Understanding these reactions is essential for its application in drug development.
The mechanism of action for 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often act as modulators of various signaling pathways or as inhibitors of specific enzymes involved in disease processes.
Relevant data on melting points or boiling points may vary based on purity and synthesis methods used.
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems.
The synthesis of 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one derivatives leverages advanced organic chemistry techniques to achieve structural diversity, stereocontrol, and scalability. This section comprehensively explores the key synthetic strategies employed in constructing this pharmaceutically relevant core scaffold.
Multi-component reactions represent a cornerstone in the efficient construction of the 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one framework, enabling rapid assembly of molecular complexity from simple precursors. The Biginelli-type cyclocondensation stands out as a particularly effective approach, where β-ketoesters, aldehydes, and amidine derivatives undergo a one-pot cyclodehydration sequence. For instance, ethyl 3-oxobutanoate reacts with 4-ethoxyphenylacetaldehyde and alkylamidines under acid catalysis (p-toluenesulfonic acid, pTSA) at 80-100°C to furnish the bicyclic system in a single synthetic operation. This method typically achieves moderate yields (35-45%) but offers exceptional atom economy and reduces purification requirements compared to linear syntheses [4].
Recent adaptations have incorporated microwave irradiation and eco-compatible solvents to enhance reaction efficiency. A notable advancement employs taurine (2-aminoethanesulfonic acid) as a biodegradable organocatalyst in aqueous media, significantly accelerating the cyclization kinetics while maintaining excellent functional group tolerance. Under these conditions, reaction times reduce from hours to minutes (30-60 min) with yields reaching 75-85% for electron-deficient arylaldehydes. This green MCR protocol aligns with sustainable chemistry principles by minimizing organic solvent use and eliminating toxic metal catalysts [2] [5].
Table 1: Representative MCR Conditions for Scaffold Assembly
| Components | Catalyst/Solvent | Temperature/Time | Yield Range | Key Advantages |
|---|---|---|---|---|
| Aldehyde + Ethyl 3-oxobutanoate + Alkylamidine | pTSA/Toluene | 80°C / 12h | 35-45% | Broad substrate scope |
| Aldehyde + Ethyl acetoacetate + N-Methylthiourea | Taurine/H₂O | RT / 60 min | 70-85% | Aqueous medium, biodegradable catalyst |
| Aldehyde + Barbituric acid derivative + Amine | HCl/Ethanol | Reflux / 8h | 40-55% | Direct access to N-substituted variants |
The mechanistic pathway involves initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition of the amidine nitrogen and subsequent cyclodehydration. Computational studies reveal that electron-donating substituents on the aldehyde component lower the activation energy barrier for the rate-determining cyclization step by 2.3-3.1 kcal/mol compared to electron-withdrawing groups, rationalizing the observed yield differences [5].
The tetrahydropyrrolopyrimidinone core contains up to three stereogenic centers (C3, C6, C7a), making enantioselective synthesis crucial for accessing optically pure pharmacologically relevant isomers. Chiral phosphine-organocatalyst bifunctional systems have demonstrated exceptional stereocontrol in the cyclization steps. A robust methodology employs (S)-TRIP-phosphoric acid (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) to catalyze the asymmetric Povarov reaction between enecarbamates and glyoxylate-derived imines, affording the pyrrolopyrimidine scaffold with >95% enantiomeric excess (ee) at the C3 position [6] [10].
For hydrogenation-based stereocontrol, rhodium-DuPhos (1,2-bis(phospholano)benzene) complexes enable dynamic kinetic resolution during the reduction of the 5,6-olefin precursor. This approach capitalizes on the differential binding affinity of prochiral enamines to the chiral Rh(I) center, achieving up to 98% de for the trans-(3R,4S,6R) isomer—a configuration associated with enhanced kinase inhibition. The reaction proceeds under mild hydrogen pressure (50 psi H₂) in methanol at 25°C, preserving acid-sensitive functional groups that would decompose under traditional hydride reduction conditions [6] [10].
Table 2: Enantioselective Synthesis Techniques
| Method | Chiral Catalyst | Key Stereochemical Outcome | ee/de (%) | Application Example |
|---|---|---|---|---|
| Asymmetric Povarov Reaction | (S)-TRIP Phosphoric Acid | C3-R configured products | 92-98% ee | Aurora-A Kinase Inhibitors |
| Rh-Catalyzed Hydrogenation | Rh-(R,R)-DuPhos | trans-(3R,4S,6R) diastereomer | 95% de | HBV Capsid Assembly Inhibitors |
| Organocatalytic Mannich Cyclization | L-Proline-Pyridoxal Hybrid | cis-(3S,4R) fused system | 88% de | GABA Receptor Modulators |
The stereoelectronic basis for enantioselectivity was elucidated through X-ray crystallography of a key (3R,4S,6R)-enantiomer complexed with the HBV core protein (PDB: 5GMZ). The structure reveals a hydrogen bonding network between the C3-amino group and Thr128 residue, alongside hydrophobic complementarity between the 4-ethoxyphenyl group and the Ile105/Pro25 pocket. Molecular dynamics simulations confirmed that the (3R,4S,6R) diastereomer exhibits a 5.8 kcal/mol binding free energy advantage over its (3S,4R,6S) counterpart, rationalizing the 100-fold potency difference observed in cellular assays [4] [6].
Late-stage functionalization of the 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one scaffold enables rapid exploration of structure-activity relationships (SAR) without re-engineering the core synthesis. Transition-metal-catalyzed cross-coupling stands as the most versatile strategy, particularly for introducing aryl/heteroaryl groups at the C2 and C6 positions. Suzuki-Miyaura reactions employing Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (3:1) efficiently couple 6-bromo derivatives with boronic acids, achieving 70-92% yields even with sterically hindered partners like 2-naphthylboronic acid. Notably, electron-deficient pyridinylboronic acids require precise microwave heating (100°C, 20 min) to suppress protodeboronation side reactions [2] [9].
N-Alkylation and N-arylation techniques provide access to diverse substitution patterns at the N1, N5, and N7 positions. A regioselective approach exploits the differential nucleophilicity of the pyrrolidine nitrogens: N7 preferentially reacts with alkyl halides (allyl bromide, propargyl bromide) in DMF at 0°C, while N1 alkylation requires elevated temperatures (60°C) and silver(I) oxide activation. For installing sulfonamide pharmacophores, the C6-amino group undergoes smooth condensation with arylsulfonyl chlorides in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base, producing sulfonamides with 85-95% conversion within 2 hours. This method proved instrumental in developing the clinical candidate 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione—an HBV capsid assembly inhibitor with picomolar activity [4] [6].
Radical-mediated functionalization has emerged for installing challenging C─C bonds at electron-deficient positions. Photoredox catalysis using fac-Ir(ppy)₃ (2 mol%) under blue LED irradiation facilitates the decarboxylative Giese reaction between C6-substituted derivatives and N-hydroxyphthalimide esters, delivering α-amino acid side chains with complete retention of stereochemistry. This technique enabled the synthesis of cis-cyclobutane β-amino acid conjugates—compounds that exhibit enhanced metabolic stability against hepatic amidases while maintaining nanomolar α-glucosidase inhibitory activity [9].
Transitioning from milligram-scale discovery chemistry to multigram production necessitates robust, reproducible platforms. Solid-phase peptide synthesis (SPPS)-inspired methodologies anchor the pyrrolopyrimidinone core through the C4-carbonyl oxygen to Wang resin via a photolabile o-nitrobenzyl linker. This strategy permits sequential on-resin transformations: a) Mitsunobu N-alkylation with phenols (DIAD/PPh₃), b) Suzuki coupling of resin-bound bromoarenes, and c) nucleophilic displacement with amines. Critical optimization revealed that 20% piperidine in DMF efficiently cleaves the resin without epimerization, providing >90% purity by HPLC after scavenging resins remove trace metals. A single SPPS cycle (48 hours) generates 120-analog libraries with average yields of 65-78%—significantly outperforming solution-phase parallel synthesis [5] [9].
For industrial-scale manufacturing, continuous flow chemistry offers superior heat/mass transfer and precise reaction control. A validated three-step sequence integrates: 1) Continuous Biginelli cyclization in a Corning AFR module (residence time = 30 min, 120°C), 2) Enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) in a packed-bed reactor (30°C, 2 equiv vinyl acetate), and 3) Telescoped hydrogenation via H-Cube Pro® with 10% Pd/C cartridge (50 bar H₂, 80°C). This integrated system achieves 48% overall yield at 1.2 kg/day throughput with >99.5% ee—metrics unattainable through batch processing. Key to success is the inline IR monitoring between stages, enabling real-time adjustment of flow rates to compensate for substrate variability [5] [9].
Hybrid approaches merge solid-supported reagents with flow technology to handle air/moisture-sensitive intermediates. For instance, the oxidation of 5,6-dihydropyrrolo[3,4-d]pyrimidines employs polymer-immobilized IBX (polystyrene-bound o-iodoxybenzoic acid) in a PTFE coil reactor (40°C, 10 min residence time), eliminating hazardous chromium byproducts. Subsequent quenching through a column of polymer-supported sulfite provides the aromatized pyrimidinone directly into the next reaction stream. This configuration reduced processing time by 85% and increased worker safety during the synthesis of Aurora A kinase inhibitors entering Phase I trials [3] [9].
Table 3: Scalable Production Platforms Comparison
| Technology | Throughput Capacity | Key Advantage | Purity Profile | Industrial Adoption Case |
|---|---|---|---|---|
| Solid-Phase Synthesis | 50-100 g/batch | High library diversity ( >100 cmpds) | >90% (HPLC) | Aurora Kinase Inhibitor Libraries |
| Continuous Flow | 0.5-2 kg/day | Excellent stereocontrol ( >99.5% ee) | >99% (HPLC) | HBV Drug Candidate GLS4 Analogues |
| Hybrid Flow/SPE | 200 g/hr | Inline purification, reduced workup | 95-98% (HPLC) | PARP-1 Inhibitor Preclinical Batch |
Compounds Cited in Text:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8